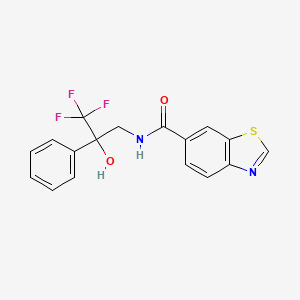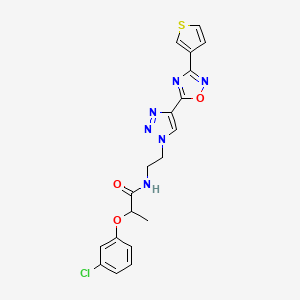
泊马度胺-PEG2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-PEG2-COOH: is a synthetic compound that serves as a building block for targeted protein degradation. It is used in the synthesis of molecules for PROTAC (proteolysis-targeting chimeras) technology. This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand .
科学研究应用
Pomalidomide-PEG2-COOH has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of PROTACs, which are molecules designed for targeted protein degradation.
Biology: The compound is used in studies involving protein-protein interactions and the degradation of specific proteins.
Medicine: Pomalidomide-PEG2-COOH is utilized in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
作用机制
Target of Action
Pomalidomide-PEG2-COOH, also known as Pomalidomide-PEG2-CO2H, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .
Mode of Action
Pomalidomide-PEG2-COOH operates through the PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein . Pomalidomide, the base compound, is an immunomodulatory agent with antineoplastic activity . It is shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Biochemical Pathways
Pomalidomide, the base compound, has been shown to have immunomodulatory activity . It has potent effects on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10 .
Result of Action
Pomalidomide, the base compound, has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . It has shown activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
生化分析
Biochemical Properties
Pomalidomide-PEG2-COOH interacts with various enzymes, proteins, and other biomolecules. The compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . This allows for the formation of ternary complexes between the target, E3 ligase, and PROTAC, which are essential for targeted protein degradation .
Cellular Effects
Pomalidomide-PEG2-COOH has a profound impact on various types of cells and cellular processes. It is used in the synthesis of molecules for targeted protein degradation, a process that is crucial for maintaining cellular homeostasis . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pomalidomide-PEG2-COOH involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the cereblon E3 ubiquitin ligase, altering its substrate specificity . This leads to the ubiquitination and subsequent degradation of specific target proteins .
Temporal Effects in Laboratory Settings
The effects of Pomalidomide-PEG2-COOH change over time in laboratory settings. The compound leads to strong and rapid immunomodulatory effects involving both innate and adaptive immunity, even in heavily pretreated multiple myeloma, which correlates with clinical antitumor effects .
Dosage Effects in Animal Models
The effects of Pomalidomide-PEG2-COOH vary with different dosages in animal models. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models . It also shows neuroprotective effects in an Alpha-Synuclein-Based Model of Parkinson’s Disease .
Metabolic Pathways
Pomalidomide-PEG2-COOH is involved in several metabolic pathways. The clearance pathways of Pomalidomide include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .
Transport and Distribution
Pomalidomide-PEG2-COOH is transported and distributed within cells and tissues. The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Subcellular Localization
The subcellular localization of Pomalidomide-PEG2-COOH and its effects on activity or function are crucial for its efficacy. Karyopherin beta 1 (KPNB1) was identified as a novel pomalidomide-affecting gene. KPNB1 was required for the nuclear import of CRBN and for the CRBN-directed, pomalidomide-dependent degradation of a clinically relevant substrate, the transcription factor Aiolos .
准备方法
Synthetic Routes and Reaction Conditions: Pomalidomide-PEG2-COOH is synthesized through a series of chemical reactions involving the conjugation of Pomalidomide with a PEGylated linker. The process typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated by reacting it with a suitable reagent to introduce a reactive group.
PEGylation: The activated Pomalidomide is then reacted with a PEGylated linker to form the Pomalidomide-PEG2 intermediate.
Industrial Production Methods: The industrial production of Pomalidomide-PEG2-COOH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
化学反应分析
Types of Reactions: Pomalidomide-PEG2-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions include amide derivatives and oxidized or reduced forms of the compound .
相似化合物的比较
- Pomalidomide-PEG3-CO2H
- Pomalidomide-PEG1-NH2 hydrochloride
- Pomalidomide-PEG5-NH2 hydrochloride
- Pomalidomide-C3-CO2H
- Pomalidomide-PEG2-NH2 hydrochloride
Uniqueness: Pomalidomide-PEG2-COOH is unique due to its specific PEGylated linker length and the presence of a carboxylic acid group, which allows for versatile reactivity with amines. This makes it particularly useful in the synthesis of PROTACs with optimized properties for targeted protein degradation .
属性
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISJPXMSOQWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2405400.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2405401.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)


![2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]acetamide](/img/structure/B2405413.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

